Myriocin

Beschreibung

Eigenschaften

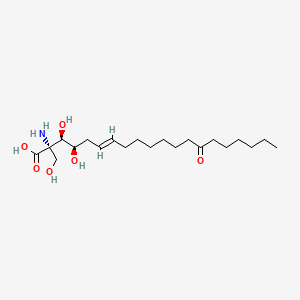

IUPAC Name |

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIKIHCNFWXKDY-GNTQXERDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046360 | |

| Record name | (+)-Myriocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35891-70-4 | |

| Record name | (+)-Myriocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35891-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thermozymocidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Myriocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myriocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRIOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRM4E8R9ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Myriocin's Mechanism of Action on Serine Palmitoyltransferase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myriocin, a potent natural product isolated from fungi such as Isaria sinclairii, is a cornerstone tool in sphingolipid research and a molecule of significant interest in drug development.[1] Its primary mechanism of action is the highly specific and potent inhibition of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2] This inhibition leads to a systemic depletion of sphingolipids, impacting a vast array of cellular processes including cell proliferation, apoptosis, signal transduction, and immune responses. This technical guide provides a comprehensive overview of Myriocin's interaction with SPT, detailing its dual inhibitory mechanism, quantitative inhibitory parameters, and the downstream cellular consequences. Furthermore, this guide furnishes detailed experimental protocols for studying Myriocin's effects and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in the field.

The Dual Mechanism of Myriocin Inhibition of SPT

Myriocin exhibits a sophisticated, dual mechanism of inhibition against Serine Palmitoyltransferase, which contributes to its remarkable potency and long-lasting effects.[3][4] This two-step process involves both reversible competitive inhibition and subsequent irreversible suicide inhibition.

Initially, Myriocin acts as a competitive inhibitor by forming an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of SPT.[5] This complex formation is reversible and demonstrates a high affinity, effectively blocking the binding of the natural substrates, L-serine and palmitoyl-CoA.

Following the formation of this initial complex, an unexpected enzymatic degradation of Myriocin occurs within the SPT active site. This process involves a 'retro-aldol-like' cleavage of the Myriocin molecule, generating a C18 aldehyde.[3][4] This aldehyde then acts as a suicide inhibitor by covalently modifying the essential catalytic lysine residue (Lys265) in the SPT active site, leading to the irreversible inactivation of the enzyme.[3] This dual-action mechanism rationalizes the extraordinary potency and longevity of Myriocin's inhibitory effects.[3][4]

Quantitative Data on Myriocin Inhibition

The inhibitory potency of Myriocin against SPT has been quantified in various systems, from purified enzymes to cell-based assays and in vivo models. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme Source/System | Reference |

| Ki | 0.28 nM | Not Specified | [4] |

| Ki | 967 ± 98 nM | S. paucimobilis SPT | [5][6] |

Table 1: In Vitro Inhibition Constants of Myriocin against SPT

| Cell Line | IC50 | Assay Type | Reference |

| A549 (Human Lung Cancer) | 30 µM | Cell Growth Inhibition | [4] |

| NCI-H460 (Human Lung Cancer) | 26 µM | Cell Growth Inhibition | [4] |

| MOLM-13 (AML) | 22 µM (Resveratrol combo) | Cell Viability | [7] |

| MV4-11 (AML) | 30 µM (Resveratrol combo) | Cell Viability | [7] |

| T. brucei (Bloodstream) | 100-150 nM | Growth Inhibition | [8] |

Table 2: IC50 Values of Myriocin in Various Cell Lines

| Animal Model | Treatment Regimen | Tissue/Fluid | Analyte | % Reduction | Reference |

| ApoE-deficient Mice (Chow) | 0.3 mg/kg, i.p., every other day for 60 days | Liver | SPT Activity | 50% | [9] |

| Plasma | Sphingomyelin | 54% | [9] | ||

| Plasma | Ceramide | 32% | [9] | ||

| Plasma | Sphingosine-1-Phosphate | 73% | [9] | ||

| ApoE-deficient Mice (High-Fat) | 0.3 mg/kg, i.p., every other day for 60 days | Plasma | Sphingomyelin | 59% | [9] |

| Plasma | Ceramide | 66% | [9] | ||

| Plasma | Sphingosine-1-Phosphate | 81% | [9] | ||

| B16F10 Melanoma Mice | 1 mg/kg, intradermal, every other day for 3 weeks | Tumor | - | Significant Inhibition | [10] |

| Rats (Streptozotocin-induced diabetes) | Not specified | Plasma | Glucose | 50% | [11] |

| BALB/c Mice | 1.0 mg/kg, i.p., daily for 5 days | Thymus | Sphinganine | Dose-dependent | [12] |

Table 3: In Vivo Effects of Myriocin on Sphingolipid Levels and Related Parameters

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Myriocin

The depletion of sphingolipids by Myriocin has profound effects on multiple signaling pathways, leading to its observed immunosuppressive, anti-cancer, and metabolic regulatory properties.

Myriocin's dual inhibitory action on SPT.

References

- 1. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor myriocin in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of myriocin on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myriocin, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Origin of Myriocin: A Technical Guide

Myriocin, also known as ISP-1 and thermozymocidin, is a potent natural product that has become an indispensable tool in biomedical research due to its highly specific inhibition of sphingolipid biosynthesis. This technical guide provides an in-depth exploration of the origins of Myriocin, from its initial discovery and the organisms that produce it, to the intricate details of its biosynthesis and its well-elucidated mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Discovery and Producing Organisms

Myriocin was first isolated in 1972 by D. Kluepfel and colleagues from the culture filtrate and mycelium of a thermophilic ascomycete, Myriococcum albomyces[1][2]. Initially identified during a screening for new antifungal agents, it demonstrated strong activity against yeasts and dermatophytes[1].

While originally discovered from Myriococcum albomyces, Myriocin and its structural analogs have since been isolated from a variety of other fungal species, particularly entomopathogenic fungi which parasitize insects. It is also produced by at least one bacterial species. Known producers include:

-

Isaria sinclairii : A well-known entomopathogenic fungus and a common source of Myriocin, often used in traditional Chinese medicine.[3][4][5][6]

-

Mycelia sterilia : Another fungal source from which the Myriocin biosynthetic gene cluster has been identified.[3][5][7]

-

Cordyceps cicadae [5]

-

Melanconis flavovirens

-

Paecilomyces variotii

-

Bacillus amyloliquefaciens

The structural similarity of Myriocin to sphingosine, a key component of cellular membranes, foreshadowed its powerful biological activity which would be characterized in the following decades.[5][8]

Biosynthesis of Myriocin

The biosynthesis of Myriocin is orchestrated by a dedicated biosynthetic gene cluster (BGC). Recent genomic sequencing of producing organisms like Isaria sinclairii and Mycelia sterilia has identified the core enzymatic machinery responsible for its assembly[3][9]. The pathway is centered around two key enzymes: a Polyketide Synthase (PKS) and an alpha-oxo-amine synthase (AOS) [3][9].

The proposed biosynthetic logic is as follows:

-

Polyketide Chain Assembly: A highly reducing Type I Polyketide Synthase (PKS) constructs the C18 fatty acid backbone of Myriocin. This process involves the iterative condensation of malonyl-CoA and methylmalonyl-CoA extender units, followed by reduction, dehydration, and further reduction steps to create the specific carbon chain with its characteristic ketone and alkene functionalities.

-

Amino Acid Condensation: The completed polyketide chain is then transferred to an alpha-oxo-amine synthase (AOS). This enzyme, which is related to serine palmitoyltransferase (SPT), catalyzes the condensation of the polyketide with an amino acid donor (likely glycine or a derivative) to form the final Myriocin structure.

Mechanism of Action: Dual Inhibition of Serine Palmitoyltransferase

Myriocin's potent biological effects stem from its direct and powerful inhibition of Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[5][10] This inhibition effectively depletes cells of essential sphingolipids, such as ceramides and sphingosine-1-phosphate, which are critical for membrane structure and cellular signaling.[8][11]

Detailed mechanistic studies combining X-ray crystallography, mass spectrometry, and enzyme kinetics have revealed that Myriocin employs a sophisticated dual-mechanism of inhibition against SPT.[12][13][14]

-

High-Affinity Reversible Binding: Myriocin, as a structural analog of the natural substrate L-serine, first enters the active site of SPT. There, its primary amine forms a reversible external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor. This initial complex is extremely stable and explains the nanomolar affinity of Myriocin for the enzyme.[12][13][14]

-

Enzyme-Catalyzed Suicide Inhibition: The initially formed PLP-myriocin complex then undergoes an unexpected, slow, enzyme-catalyzed 'retro-aldol-like' cleavage. This reaction breaks the C2-C3 bond of Myriocin, releasing a C18 aldehyde species. This aldehyde then acts as a suicide inhibitor, forming a covalent bond with the essential catalytic lysine residue (Lys265) in the SPT active site, leading to irreversible inactivation of the enzyme.[12][13]

This dual mechanism rationalizes both the extraordinary potency and the long-lasting inhibitory effect of Myriocin.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Myriocin's production and biological activity.

Table 1: Fermentation Parameters for Myriocin Production by M. albomyces

| Parameter | Value |

|---|---|

| Incubation Temperature | 47°C (first 24h), then 40°C (6 days) |

| Aeration Rate | 0.3 - 0.5 vol/vol/min |

| Agitation | 300 rev/min |

| pH Control (last 2 days) | Maintained at 7.0 - 7.2 |

| Final Crystalline Yield | 58 g (from 250-liter fermenter) |

| Recovery from Mycelium | 85% |

Data sourced from Kluepfel et al., 1972[1]

Table 2: Biological Activity and Kinetic Parameters

| Parameter | Value | Target/System |

|---|---|---|

| SPT Inhibition (Ki) | 10.3 ± 3.2 nM | Yeast Microsomes |

| Cell Proliferation (IC50) | 15 nM | Murine CTLL-2 T-cells |

| HCV Replication (IC50) | 3.5 µg/mL | HCV-1b replicon |

| Ceramide Reduction | ~86% | B16F10 Melanoma Cells (24h) |

| Sphingomyelin Reduction | ~57% | B16F10 Melanoma Cells (24h) |

| Sphingosine Reduction | ~75% | B16F10 Melanoma Cells (24h) |

Data sourced from Miyake et al., 1995; Ren et al., (undated); Lee et al., 2011; MedChemExpress[7][8][11][15]

Key Experimental Protocols

Protocol for Myriocin Production and Isolation (Kluepfel et al., 1972)

This protocol outlines the original method for producing and isolating Myriocin from Myriococcum albomyces NRRL 3858.

-

Inoculum and Fermentation:

-

A vegetative culture is grown in a medium containing molasses, malt extract, yeast extract, glycerol, and salts.

-

A 250-liter fermenter containing production medium (glucose, tryptone, yeast extract, salts, and lard oil) is seeded with 2% of the vegetative culture.

-

Fermentation is conducted for 7 days, with temperature initially at 47°C for 24 hours to maximize growth, then reduced to 40°C. Aeration and agitation are maintained, and pH is controlled during the final 48 hours.

-

-

Extraction and Purification:

-

The mycelium is separated from the culture broth by filtration.

-

From Mycelium: The mycelial cake is extracted with hot methanol. The methanol extract is concentrated, and the resulting aqueous residue is extracted with n-butanol. The butanol extract is concentrated to an oil.

-

From Filtrate: The culture filtrate is acidified to pH 3.0 and extracted with n-butanol. The butanol is concentrated in vacuo.

-

The crude extracts are combined and subjected to a series of purification steps, including solvent partitioning and crystallization, to yield pure, white crystalline Myriocin.

-

Protocol for SPT Activity Assay (Wadsworth et al., 2013)

This colorimetric assay measures SPT activity by monitoring the release of Coenzyme A (CoASH) during the condensation reaction.

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 8.0.

-

Substrates: L-serine and Palmitoyl-CoA stocks.

-

Inhibitor: Myriocin stock dissolved in a suitable solvent (e.g., DMSO).

-

Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

-

Assay Procedure:

-

In a microplate or cuvette, combine SPT enzyme (e.g., 0.2 µM), L-serine (e.g., 20 mM), DTNB (e.g., 0.2 mM), and the desired concentration of Myriocin in the assay buffer.

-

Incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding Palmitoyl-CoA (e.g., 250 µM).

-

Immediately monitor the increase in absorbance at 412 nm for 45 minutes. This corresponds to the formation of the TNB⁻ anion as DTNB reacts with the CoASH product.

-

Kinetic constants (Km, IC50) are calculated from reaction rates measured under varying substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten).[12]

-

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Myriocin, a new antifungal antibiotic from Myriococcum albomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution, structure and function of the biosynthetic gene cluster of myriocin, a potent inhibitory sphingolipid | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 4. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Myriocin in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myriocin, a potent fungal metabolite, has emerged as an indispensable tool in the study of sphingolipid metabolism. Its high specificity and potency as an inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway, allow for the precise dissection of the roles of sphingolipids in a myriad of cellular processes. This technical guide provides an in-depth overview of Myriocin's mechanism of action, its effects on sphingolipid homeostasis, and detailed protocols for its application in experimental settings. Furthermore, it explores the downstream consequences of sphingolipid depletion on key signaling pathways, offering a comprehensive resource for researchers leveraging Myriocin in their studies.

Introduction to Myriocin and Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and also function as bioactive signaling molecules involved in regulating cell growth, differentiation, apoptosis, and inflammation.[1][2] The central molecule in sphingolipid metabolism is ceramide, which is synthesized through several pathways, the most prominent being the de novo synthesis pathway.[2][3] This pathway begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[4][5]

Myriocin (also known as ISP-1) is a natural product isolated from the fungus Isaria sinclairii. It is a potent and highly specific non-competitive inhibitor of SPT.[6][7] By blocking this initial, rate-limiting step, Myriocin effectively shuts down the entire de novo sphingolipid synthesis cascade, leading to a significant reduction in the cellular pools of key sphingolipids, including sphinganine, dihydroceramide, ceramide, and sphingosine-1-phosphate.[8][9] This property has made Myriocin a critical pharmacological tool for investigating the multifaceted roles of sphingolipids in health and disease.

Mechanism of Action of Myriocin

Myriocin's inhibitory effect on SPT is characterized by its high affinity and potency. It acts as a non-competitive inhibitor with respect to both L-serine and palmitoyl-CoA. The inhibition is remarkably potent, with reported inhibition constants (Ki) in the nanomolar range.[6][10]

dot

Caption: Myriocin inhibits SPT, the first enzyme in sphingolipid synthesis.

Quantitative Data on Myriocin's Efficacy

The potency of Myriocin varies across different experimental systems. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of Serine Palmitoyltransferase by Myriocin

| Parameter | Value | Enzyme Source/Assay Condition | Reference |

| Ki | 0.28 nM | Not specified | [6][7] |

| Ki | 967 ± 98 nM | Recombinant SPT, Morrison equation | [10] |

| IC50 | 0.13 nM | Not specified | [11] |

Table 2: In Vitro IC50 Values of Myriocin for Cell Proliferation

| Cell Line | IC50 | Reference |

| CTLL-1 (mouse cytotoxic T cells) | 15 nM | [6] |

| A549 (human lung cancer) | 30 µM | [7] |

| NCI-H460 (human lung cancer) | 26 µM | [7] |

| MOLM-13 (human AML) | > 1 µM (sub-micromolar concentrations used) | [12] |

| MV4-11 (human AML) | > 1 µM (sub-micromolar concentrations used) | [12] |

Table 3: In Vivo Administration and Effects of Myriocin in Mice

| Dosage | Administration Route | Model | Effects | Reference |

| 0.3 mg/kg (every other day) | Intraperitoneal | ApoE-deficient mice (chow diet) | 50% decrease in liver SPT activity; 54% decrease in plasma sphingomyelin; 32% decrease in plasma ceramide; 73% decrease in plasma sphingosine-1-phosphate | [9] |

| 0.3 mg/kg (every other day) | Intraperitoneal | ApoE-deficient mice (high-fat diet) | 59% decrease in plasma sphingomyelin; 66% decrease in plasma ceramide; 81% decrease in plasma sphingosine-1-phosphate | [9] |

| 1.0 mg/kg (every other day) | Intradermal or Intraperitoneal | B16F10 melanoma model | Significant inhibition of tumor formation; decreased sphingolipid levels in serum, liver, and tumor tissue | [13] |

| 0.1, 0.3, 1.0 mg/kg (daily for 5 days) | Intraperitoneal | BALB/c mice | Dose-dependent reduction of sphinganine in the thymus | [14] |

Experimental Protocols

Myriocin Preparation and Handling

-

Storage: Store Myriocin powder at -20°C in a desiccated environment.[7]

-

Reconstitution: Prepare a stock solution by dissolving Myriocin in methanol up to 2 mg/mL. For cell-based assays, further dilute the stock solution in culture media to the desired final concentration. Ensure the final methanol concentration does not exceed cytotoxic levels (typically ≤0.1%).[7]

-

Stability: It is recommended to prepare fresh dilutions for each experiment as solutions are not intended for long-term storage.[7]

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from radiolabeled and HPLC-based methods.[4][15][16]

Materials:

-

Cell lysate or microsomal fraction

-

Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) SML (a detergent)

-

Substrates: L-serine, Palmitoyl-CoA

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

-

For radioactive assay: [14C]L-serine

-

Myriocin solution

-

Stop solution: Alkaline methanol

-

Scintillation cocktail and counter (for radioactive assay)

-

HPLC system (for non-radioactive assay)

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, PLP, and the cell lysate/microsomal fraction.

-

Add Myriocin or vehicle control to the respective tubes and pre-incubate on ice.

-

Initiate the reaction by adding the substrates (L-serine, [14C]L-serine for the radioactive assay, and palmitoyl-CoA).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the lipids.

-

For the radioactive assay, quantify the incorporated radioactivity using a scintillation counter.

-

For the HPLC-based assay, analyze the lipid extract by HPLC to quantify the product, 3-ketodihydrosphingosine.

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of Myriocin on cell viability.[17][18]

Materials:

-

Cells of interest

-

96-well culture plates

-

Culture medium

-

Myriocin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of Myriocin concentrations and a vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of Myriocin on cell cycle progression.[19][20][21][22]

Materials:

-

Cells of interest

-

Culture medium

-

Myriocin stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells and treat with Myriocin or vehicle control for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Quantification of Sphingolipids by LC-MS/MS

This is a generalized workflow for the analysis of sphingolipids.[23][24][25][26][27]

Materials:

-

Cell or tissue samples

-

Internal standards for various sphingolipid classes

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Homogenize cell or tissue samples.

-

Add a cocktail of internal standards to the homogenate.

-

Perform lipid extraction using an appropriate solvent system (e.g., Bligh-Dyer extraction).

-

Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different sphingolipid species using liquid chromatography.

-

Detect and quantify the sphingolipids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of each sphingolipid species relative to its corresponding internal standard.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Myriocin (ISP-I), serine palmitoyltransferase inhibitor (CAS 35891-70-4) | Abcam [abcam.com]

- 7. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]

- 8. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of myriocin on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. Serine palmitoyltransferase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor myriocin in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myriocin, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Cell Cycle [cyto.purdue.edu]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Myriocin: A Technical Guide for Researchers

Myriocin, a potent natural product isolated from fungi such as Isaria sinclairii and Mycelia sterilia, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the core biological functions of myriocin, its mechanisms of action, and detailed experimental protocols for its application in research. The information is tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Myriocin's primary and most well-characterized biological activity is the potent and specific inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][3][4][5][6] This pathway is fundamental for the production of essential cellular components, including ceramides, sphingosines, and complex sphingolipids, which are crucial for maintaining membrane structure and function, as well as participating in various signaling cascades.[7][8][9]

Myriocin exhibits a dual mechanism of inhibition against SPT. It initially forms a reversible external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site.[7][9][10] Subsequently, this complex undergoes a slow, enzyme-catalyzed retro-aldol-like cleavage, generating a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a key catalytic lysine residue, leading to irreversible inhibition.[7][9][10] This dual-action mechanism explains the extraordinary potency and long-lasting inhibitory effects of myriocin.[7][10]

Quantitative Data on Myriocin's Biological Activities

The inhibitory effects of myriocin have been quantified across various experimental models. The following tables summarize key quantitative data on its efficacy.

Table 1: Inhibitory Potency of Myriocin

| Target | Parameter | Value | Organism/System |

| Serine Palmitoyltransferase (SPT) | Ki | 0.28 nM | General |

| Serine Palmitoyltransferase (SPT) | Ki | 967 ± 98 nM | Bacterial Homolog |

| Hepatitis C Virus (HCV) Replication | IC50 | 3.5 µg/mL | Huh7/Rep-Feo cells |

Table 2: Antiproliferative Activity of Myriocin against Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value |

| A549 | Human Lung Cancer | IC50 | 30 µM |

| NCI-H460 | Human Lung Cancer | IC50 | 26 µM |

| B16F10 | Murine Melanoma | - | Growth inhibition and G2/M arrest at 1 µM |

Table 3: In Vivo Effects of Myriocin in Animal Models

| Animal Model | Condition | Dosage | Key Findings |

| BALB/c Mice | Immunosuppression | 1.0 mg/kg daily for 5 days (i.p.) | Significant reduction in CD4+ and CD4+/CD8+ lymphocyte populations in the thymus and CD4+ lymphocytes in the spleen.[5] |

| C57BL/6J Mice | Diet-induced Obesity | 0.3–0.5 mg/kg (i.p.), 2–3 times weekly for 24 weeks | Reduced body weight gain by up to 76%, lowered fasting blood glucose by 44.5%, and decreased serum LDL-C, triglycerides, and total cholesterol by over 48%.[3] |

| apoE-deficient Mice | Atherosclerosis | 0.3 mg/kg every other day (i.p.) for 60 days | Significant decrease in plasma sphingomyelin (54%), ceramide (32%), and sphingosine-1-phosphate (73%).[11] |

| Rats | Streptozotocin-induced Type 1 Diabetes | Intraperitoneal administration | Reduced hepatic ceramide levels by ~65-75% and lowered fasting plasma glucose by 50%.[12] |

Table 4: Effect of Myriocin on Sphingolipid Levels in B16F10 Melanoma Cells (1 µM for 24 hours)

| Sphingolipid | Percent Reduction Compared to Control |

| Ceramide | ~86% |

| Sphingomyelin | ~57% |

| Sphingosine | ~75% |

| Sphingosine-1-Phosphate | ~38% |

Key Biological Activities and Signaling Pathways

Immunosuppression

Myriocin is a potent immunosuppressant, a property that led to the development of the clinically approved drug fingolimod (FTY720).[6] Its immunosuppressive effects are primarily due to the disruption of sphingolipid homeostasis, which is critical for lymphocyte trafficking and function.[5] Myriocin has been shown to suppress the proliferation of IL-2-dependent cytotoxic T-cells and reduce T-lymphocyte populations in both the thymus and spleen.[4][5]

Anti-Cancer Activity

Myriocin exhibits significant anti-cancer properties through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: In lung cancer cells (A549 and NCI-H460), myriocin induces apoptotic cell death through the activation of the Death Receptor 4 (DR4) pathway.[13] This involves the upregulation of DRs and the activation of stress-activated protein kinases p-JNK and p-p38.[13]

-

Cell Cycle Arrest: In B16F10 melanoma cells, myriocin induces cell cycle arrest at the G2/M phase.[1] This is achieved by downregulating the expression of key cell cycle regulators such as cdc25C, cyclin B1, and cdc2, while upregulating the tumor suppressor proteins p53 and p21waf1/cip1.[1]

Antifungal Activity

Myriocin was originally identified as an antifungal antibiotic.[14] It demonstrates activity against a range of fungi, including Candida auris and Aspergillus fumigatus.[15][16] Myriocin can enhance the efficacy of other antifungal drugs. For instance, it increases the susceptibility of C. auris to amphotericin B and enhances the activity of fluconazole against Candida albicans by blocking the membrane localization of the Cdr1 efflux pump.[15][17]

Metabolic Regulation

Recent studies have highlighted myriocin's role in regulating metabolic homeostasis. In mouse models of diet-induced obesity, myriocin treatment has been shown to reverse obesity and insulin resistance.[3][18] The proposed mechanism involves the activation of the AMPK-PGC1α axis, leading to increased mitochondrial biogenesis and the "browning" of white adipose tissue.[3]

Experimental Protocols

Preparation and Handling of Myriocin

-

Storage: Store myriocin powder at -20°C in a desiccated environment.[3]

-

Reconstitution: Prepare stock solutions by dissolving myriocin in methanol at a concentration of up to 2 mg/mL.[3] For long-term storage of solutions, it is recommended to prepare fresh aliquots as needed.

-

Cell Culture Application: For cell-based assays, dilute the methanol stock solution into the culture medium to the desired final concentration. Ensure that the final concentration of methanol in the culture medium does not exceed cytotoxic levels (typically ≤0.1%).[3]

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of myriocin concentrations (e.g., 0.1 µM to 50 µM) for 24, 48, or 72 hours.[3] Include a vehicle control (medium with the same concentration of methanol used for the highest myriocin dose).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Culture cells with or without myriocin at the desired concentration (e.g., 1 µM for B16F10 cells) for 24-48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

-

Flow Cytometry: Incubate for 30 minutes at 37°C in the dark and analyze the cell cycle distribution using a flow cytometer.

Sphingolipid Extraction and Analysis by HPLC

-

Cell Lysis and Lipid Extraction: After treatment with myriocin, wash the cells with PBS and lyse them. Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Sample Preparation: Dry the lipid extract under nitrogen and resuspend in a suitable solvent for HPLC analysis.

-

HPLC Analysis: Separate and quantify different sphingolipid species (ceramide, sphingomyelin, sphingosine, sphingosine-1-phosphate) using a high-performance liquid chromatography system coupled with an appropriate detector (e.g., evaporative light scattering detector or mass spectrometer).[1]

Visualizing Myriocin's Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows related to myriocin's biological activities.

References

- 1. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-hydroxy-ctp.com [5-hydroxy-ctp.com]

- 4. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myriocin induces apoptotic lung cancer cell death via activation of DR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Myriocin, a new antifungal antibiotic from Myriococcum albomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The sphingolipid inhibitor myriocin increases Candida auris susceptibility to amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal activity of Myriocin on clinically relevant Aspergillus fumigatus strains producing biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Myriocin enhances the antifungal activity of fluconazole by blocking the membrane localization of the efflux pump Cdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Myriocin Restores Metabolic Homeostasis in dAGE-Exposed Mice via AMPK-PGC1α-Mediated Mitochondrial Activation and Systemic Lipid/Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Isaria sinclairii: A Comprehensive Technical Guide to its Use as a Source of Myriocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), is a fungal metabolite with significant immunosuppressive and potential therapeutic properties. This technical guide provides an in-depth overview of Isaria sinclairii (also known as Cordyceps sinclairii) as a primary source of this valuable compound. The document outlines the biosynthesis of Myriocin, details protocols for its fermentation, extraction, and purification, and presents quantitative data on its production and bioactivity. Furthermore, it visualizes the key metabolic pathway and experimental workflows to aid researchers in the practical application of this knowledge for drug discovery and development.

Introduction

Isaria sinclairii, an entomopathogenic fungus, has garnered significant attention in the scientific community as the producer of Myriocin (also known as ISP-I or thermozymocidin).[1][2][3] Myriocin's potent biological activity stems from its ability to specifically inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[4] This inhibition disrupts the production of essential cellular components like ceramides and other complex sphingolipids, leading to downstream effects on various cellular processes, including immune cell trafficking.

The immunosuppressive properties of Myriocin are notable, with studies indicating it to be 10 to 100 times more potent than cyclosporin A.[1][5] This has led to the development of Fingolimod (FTY720), a synthetic derivative of Myriocin, which is an approved oral drug for the treatment of multiple sclerosis.[3] Given its potent bioactivity, the efficient production and purification of Myriocin from its natural source, I. sinclairii, are of critical importance for research and pharmaceutical applications.

This guide aims to provide a comprehensive technical resource for professionals engaged in the study and utilization of Myriocin from I. sinclairii.

Myriocin Biosynthesis and Mechanism of Action

The biosynthesis of Myriocin in Isaria sinclairii involves a dedicated biosynthetic gene cluster (BGC). This cluster contains genes encoding for a Polyketide Synthase (PKS) and an alpha-oxoamine synthase (AOS), which are key enzymes in the assembly of the Myriocin molecule.

Myriocin exerts its biological effects by targeting serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the sphingolipid biosynthesis pathway. This pathway is fundamental for the production of ceramides and subsequently more complex sphingolipids, which are essential components of cellular membranes and signaling molecules.

Myriocin acts as a competitive inhibitor with respect to both L-serine and palmitoyl-CoA, the two substrates of SPT. By binding to the active site of the enzyme, Myriocin effectively blocks the condensation of these substrates, thereby halting the entire downstream pathway.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the production and activity of Myriocin from fungal sources.

| Parameter | Value | Source Organism | Reference |

| Myriocin Content | 189.36 µg/g (mycelium) | Ophiocordyceps longissima | Cheng et al., 2017[6] |

| 49.49 µg/g (fruiting body) | Ophiocordyceps longissima | Cheng et al., 2017[6] | |

| 9.80 µg/g (wild Cordyceps cicadae) | Cordyceps cicadae | Cheng et al., 2017[6] |

| Parameter | Value | Assay Conditions | Reference |

| Inhibition of Serine Palmitoyltransferase (SPT) | Ki = 967 ± 98 nM | Competitive inhibition for L-serine and palmitoyl-CoA | Wadsworth et al., 2013 |

| Ki = 0.28 nM | Not specified | Abcam Product Datasheet | |

| Immunosuppressive Potency | 10-100 times more potent than Cyclosporin A | In vitro and in vivo studies | Fujita et al., 1994[1][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production and analysis of Myriocin from Isaria sinclairii.

Fermentation of Isaria sinclairii for Myriocin Production

This protocol is based on the general understanding of fungal fermentation and the initial discovery of Myriocin in the culture broth of Isaria sinclairii (ATCC 24400). Specific media composition and fermentation parameters for optimal Myriocin yield from this particular strain require further empirical optimization.

4.1.1. Inoculum Preparation

-

Aseptically transfer a culture of Isaria sinclairii (e.g., ATCC 24400) to a fresh potato dextrose agar (PDA) plate.

-

Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Prepare a spore suspension by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.

-

Alternatively, use mycelial plugs from the agar plate to inoculate a liquid seed culture medium.

4.1.2. Fermentation

-

Prepare a suitable liquid fermentation medium. A common base for fungal fermentation includes a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Dispense the medium into flasks or a fermenter and sterilize by autoclaving.

-

Inoculate the sterilized medium with the prepared Isaria sinclairii inoculum.

-

Incubate the culture at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days. The optimal fermentation time should be determined by monitoring Myriocin production.

Extraction of Myriocin from Culture Broth

This protocol is adapted from Cheng et al., 2017 and is suitable for the extraction of Myriocin from fungal biomass.[6]

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Lyophilize (freeze-dry) the mycelium to remove water.

-

Grind the dried mycelium into a fine powder.

-

Suspend the mycelial powder in 95% methanol (e.g., 1 gram of powder in 10 mL of methanol).

-

Extract using an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture to pellet the mycelial debris.

-

Collect the supernatant containing the extracted Myriocin.

-

Repeat the extraction process on the pellet to maximize recovery.

-

Pool the supernatants.

Purification of Myriocin by Solid-Phase Extraction (SPE)

This protocol is based on the method described by Cheng et al., 2017.[6]

-

Evaporate the pooled methanol supernatant to dryness under reduced pressure.

-

Redissolve the residue in a small volume of 50% methanol.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to remove any insoluble material.

-

Pre-condition an ODS (C18) solid-phase extraction (SPE) column (e.g., 500 mg/3 mL) by washing with 10 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the conditioned SPE column.

-

Wash the column sequentially with 3 mL of 10% methanol and then twice with 3 mL of 50% methanol to remove polar impurities.

-

Elute the Myriocin from the column by washing twice with 3 mL of 80% methanol.

-

Collect the eluate containing the purified Myriocin.

Quantitative Analysis by HPLC-MS

This section outlines the general principles for the quantitative analysis of Myriocin. Specific parameters should be optimized based on the available instrumentation.

-

Chromatographic Separation:

-

Use a C18 reversed-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

A typical gradient might be: start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor for the characteristic m/z of Myriocin.

-

For quantification, use a standard curve prepared with a certified Myriocin reference standard.

-

Mandatory Visualizations

Signaling Pathway

Caption: De Novo Sphingolipid Biosynthesis Pathway and Myriocin Inhibition.

Experimental Workflow

Caption: General Experimental Workflow for Myriocin Production and Analysis.

Conclusion

Isaria sinclairii stands out as a valuable natural source for the production of Myriocin, a metabolite with demonstrated potent immunosuppressive activity. The well-characterized mechanism of action, targeting a key enzyme in the sphingolipid biosynthesis pathway, makes it an attractive molecule for further research and drug development. This technical guide provides a foundational understanding and practical protocols for the fermentation, extraction, purification, and analysis of Myriocin from I. sinclairii. The provided data and visualizations aim to facilitate the work of researchers and scientists in harnessing the potential of this important natural product. Further optimization of fermentation and purification processes will be key to enhancing the yield and cost-effectiveness of Myriocin production for broader applications.

References

- 1. Fungal metabolites. Part 11. A potent immunosuppressive activity found in Isaria sinclairii metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isaria sinclairii - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Fungal metabolites. Part 11. A potent immunosuppressive activity found in Isaria sinclairii metabolite. | Semantic Scholar [semanticscholar.org]

- 6. Identification and determination of myriocin in Isaria cicadae and its allies by LTQ-Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

Myriocin's Impact on Ceramide Synthesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Myriocin's effect on ceramide synthesis. Myriocin, a potent fungal metabolite, is a highly specific and widely used inhibitor of the de novo sphingolipid biosynthesis pathway. Its targeted action on serine palmitoyltransferase (SPT) makes it an invaluable tool for investigating the multifaceted roles of ceramides and other sphingolipids in cellular processes, disease pathogenesis, and as a potential therapeutic agent. This document details the mechanism of action, summarizes quantitative data, provides experimental protocols, and illustrates key pathways and workflows.

Core Mechanism of Action: Inhibition of Serine Palmitoyltransferase

Myriocin, also known as ISP-1 or thermozymocidin, is a structural analog of sphingosine.[1] Its primary mechanism of action is the potent and specific inhibition of Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo ceramide synthesis pathway.[2][3] SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the initial step in the formation of the sphingoid backbone of all sphingolipids.[4][5]

Myriocin's inhibitory action is complex, involving a dual mechanism. Initially, it forms a stable external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of SPT, acting as a competitive inhibitor for both L-serine and palmitoyl-CoA.[6][7] Subsequently, this complex undergoes a slow, enzyme-catalyzed retro-aldol-like cleavage, generating a C18 aldehyde. This aldehyde then acts as a suicide inhibitor by covalently modifying the essential catalytic lysine residue of SPT, leading to a long-lasting inhibition of the enzyme.[6][7] This dual mechanism accounts for the extraordinary potency and longevity of Myriocin's inhibitory effects.

By blocking SPT, Myriocin effectively shuts down the entire de novo sphingolipid synthesis cascade, leading to a significant reduction in the intracellular pools of not only ceramide but also its precursors like dihydroceramide and downstream metabolites such as sphingomyelin, sphingosine, and sphingosine-1-phosphate.[1][8]

Quantitative Effects of Myriocin on Ceramide and Sphingolipid Levels

The administration of Myriocin leads to a quantifiable decrease in ceramide and other sphingolipid species across various experimental models. The following tables summarize the reported quantitative data.

Table 1: In Vivo Effects of Myriocin on Sphingolipid Levels

| Animal Model | Tissue/Fluid | Myriocin Dose & Duration | Analyte | Percent Reduction (%) | Reference |

| apoE-deficient mice (chow diet) | Plasma | 0.3 mg/kg, i.p., every other day for 60 days | Sphingomyelin | 54% | [9] |

| Ceramide | 32% | [9] | |||

| Sphingosine-1-phosphate | 73% | [9] | |||

| apoE-deficient mice (high-fat diet) | Plasma | 0.3 mg/kg, i.p., every other day for 60 days | Sphingomyelin | 59% | [9] |

| Ceramide | 66% | [9] | |||

| Sphingosine-1-phosphate | 81% | [9] | |||

| Diet-induced obese C57BL/6 mice | Gastrocnemius muscle | 4 weeks of treatment | Ceramide | ~33% (reversal of a ~100% increase) | [10] |

| Rats with streptozotocin-induced type 1 diabetes | Liver | Not specified | Ceramide | "dramatic reduction" | [11] |

| Male BALB/c mice | Liver | 0.1-1.0 mg/kg/day, i.p., for 5 days | Sphinganine | Dose-dependent decrease | [3] |

| Ewes (ad libitum fed) | Plasma | Increasing doses | Very-long-chain ceramides | Linear decrease by day 13 | [12] |

Table 2: In Vitro Effects of Myriocin on Sphingolipid Levels

| Cell Line | Myriocin Concentration & Duration | Analyte | Percent Reduction (%) | Reference |

| B16F10 melanoma cells | 1 µM for 24-72 h | Ceramide | Marked decrease | [1] |

| Sphingomyelin | Marked decrease | [1] | ||

| Sphingosine | Marked decrease | [1] | ||

| Sphingosine-1-phosphate | Marked decrease | [1] | ||

| HepG2 cells | 100-200 µM for up to 48 h | S1P | Expected to decrease | [13] |

Signaling Pathways and Logical Relationships

The inhibition of ceramide synthesis by Myriocin has profound effects on numerous downstream signaling pathways.

Caption: Myriocin inhibits SPT, blocking the first step of de novo ceramide synthesis.

The reduction in ceramide levels can reverse insulin resistance by preventing the inhibition of Akt/protein kinase B (Akt/PKB) signaling.[2][11] Ceramide is known to block the translocation of Akt/PKB to the plasma membrane and promote its dephosphorylation.[11] By lowering ceramide levels, Myriocin can restore insulin signal transduction.[2]

Caption: Myriocin restores insulin signaling by reducing ceramide-mediated inhibition of Akt.

Experimental Protocols

In Vivo Administration of Myriocin

A common protocol for in vivo studies involves the intraperitoneal (i.p.) injection of Myriocin.

-

Preparation of Myriocin Solution: Myriocin is typically dissolved in a vehicle suitable for injection, such as saline or a buffered solution. The concentration is adjusted to deliver the desired dose based on the animal's body weight.

-

Animal Model: Male C57BL/6N mice or other appropriate rodent models are often used.[8][9] Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water.

-

Dosing Regimen: A typical dosage for mice is in the range of 0.1 to 1.0 mg/kg of body weight, administered daily or every other day via intraperitoneal injection for a duration ranging from days to several weeks.[3][9]

-

Sample Collection: At the end of the treatment period, animals are euthanized, and tissues (e.g., liver, skeletal muscle, heart) and blood are collected for analysis.[3][8] Tissues are often snap-frozen in liquid nitrogen and stored at -80°C until processing.

Quantification of Ceramides and Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and quantitative analysis of sphingolipids.[8][14][15]

-

Lipid Extraction:

-

Homogenize weighed tissue samples or cell pellets in a suitable solvent system, often a mixture of chloroform and methanol.

-

Add a known amount of an appropriate internal standard (e.g., a C17-ceramide) to each sample to correct for extraction efficiency and instrument variability.[14]

-

Perform a phase separation by adding water or a salt solution. The lower organic phase containing the lipids is collected.

-

Dry the extracted lipids under a stream of nitrogen and reconstitute them in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract onto a liquid chromatography system, often using a C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column.[14][15]

-

Separate the different sphingolipid species using a gradient elution with solvents such as acetonitrile, water, and formic acid.[15]

-

Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode.[15]

-

Perform multiple reaction monitoring (MRM) to specifically detect and quantify each ceramide species based on its unique precursor-to-product ion transition.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of each sphingolipid species by comparing the analyte-to-internal standard peak area ratio to a standard curve generated with known amounts of authentic standards.

-

Normalize the results to the initial tissue weight or protein concentration.[8]

-

Caption: Workflow for assessing Myriocin's effect on ceramide levels.

Conclusion

Myriocin is a powerful and specific inhibitor of de novo ceramide synthesis, making it an indispensable tool in sphingolipid research. Its well-characterized mechanism of action, coupled with robust analytical methods for quantifying its effects, allows for a detailed investigation of the roles of ceramides in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to modulate ceramide synthesis for scientific discovery and therapeutic innovation.

References

- 1. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of serine palmitoyltransferase by myriocin, a natural mycotoxin, causes induction of c-myc in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Frontiers | Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]

- 9. Effect of myriocin on plasma sphingolipid metabolism and atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of serine palmitoyltransferase inhibition by myriocin in ad libitum-fed and nutrient-restricted ewes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myriocin-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antifungal Properties of Myriocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Myriocin, a potent natural product isolated from fungi such as Isaria sinclairii and Myriococcum albomyces, has garnered significant attention for its robust biological activities, including immunosuppressive and antifungal effects.[1][2] Structurally identified as (2S, 3R, 4R, 6E)‐2‐amino‐3,4‐dihydroxy‐2‐hydroxymethyl‐14‐oxo‐6‐eicosenoic acid, its primary mechanism of action is the highly specific inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[3][4] This inhibition disrupts the production of essential cellular components in fungi, leading to growth inhibition and cell death. This technical guide provides an in-depth analysis of Myriocin's antifungal properties, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Primary Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Sphingolipids are essential components of fungal plasma membranes, playing crucial roles in maintaining cell structure, signal transduction, and stress responses. The de novo biosynthesis of sphingolipids is a critical pathway for fungal viability.

Myriocin's primary antifungal activity stems from its potent and specific inhibition of Serine Palmitoyltransferase (SPT).[3][5] SPT catalyzes the first committed step in sphingolipid synthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][6] By blocking this initial step, Myriocin effectively depletes the cell of all downstream sphingolipids, including ceramides and complex sphingolipids like inositol phosphorylceramide (IPC), which are vital for fungal survival.[6][7]

The molecular mechanism of inhibition is multifaceted. Myriocin initially forms a stable external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor at the SPT active site.[2][5][8] Subsequently, this complex can undergo a 'retro-aldol-like' cleavage, generating a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a catalytic lysine residue in the enzyme's active site.[5][8] This dual mechanism explains the extraordinary potency and longevity of Myriocin's inhibitory effect.[8]

Caption: Fungal Sphingolipid Biosynthesis Pathway and Myriocin's Target.

Quantitative Antifungal Activity

Myriocin demonstrates significant in vitro activity against a range of pathogenic fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC), the lowest concentration of the drug that inhibits visible growth or induces aberrant hyphal morphology, respectively.

Table 1: In Vitro Antifungal Activity of Myriocin

| Fungal Species | Strain(s) | MIC/MEC Range (µg/mL) | Reference(s) |

|---|---|---|---|

| Candida albicans | Clinical Isolates & Ref. | 0.125 - 4 | [9][10] |

| Candida albicans | Ref. Strain | 0.12 | [11] |

| Aspergillus fumigatus | Clinical Isolates & Ref. | MEC₅₀: 8 (Range: 4 - 16) |[12][13] |

Synergistic Effects and Secondary Mechanisms

Beyond its primary fungistatic/fungicidal activity, Myriocin exhibits potent synergistic or additive effects when combined with conventional antifungal drugs. This suggests complex secondary mechanisms of action that enhance the efficacy of other agents.

Synergy with Azoles (e.g., Fluconazole)

A key mechanism for azole resistance in fungi like Candida albicans is the overexpression of efflux pumps, such as Cdr1, which actively remove the drug from the cell. The proper localization and function of Cdr1 within the plasma membrane are dependent on the integrity of lipid rafts, which are rich in sphingolipids and ergosterol.[14]

By inhibiting sphingolipid biosynthesis, Myriocin disrupts the formation and composition of these lipid rafts. This disruption blocks the correct membrane localization of the Cdr1 efflux pump, effectively trapping azole drugs like fluconazole inside the fungal cell and restoring their antifungal activity.[14][15] This effect is observed even at sub-inhibitory concentrations of Myriocin, highlighting its potential as a combination therapy agent to overcome azole resistance.[14]

Caption: Myriocin's Synergistic Mechanism with Fluconazole.

Synergy with Polyenes (e.g., Amphotericin B)

Myriocin also enhances the activity of polyenes like Amphotericin B. Studies on Candida auris have shown that sub-lethal concentrations of Myriocin significantly decrease the MIC of Amphotericin B, rendering resistant isolates susceptible.[16] While the precise mechanism is still under investigation, it is hypothesized that altering the sphingolipid composition of the cell membrane increases its susceptibility to the membrane-disrupting action of Amphotericin B.

Impact on Cell Wall, Cell Membrane, and Biofilms

Myriocin's effects extend to the fungal cell wall and membrane integrity. Studies have shown that its antifungal action can be partially reversed by the addition of osmotic stabilizers (sorbitol) or exogenous ergosterol, indicating that Myriocin causes damage to both the cell wall and the cell membrane.[9][10] Furthermore, Myriocin has been shown to inhibit the formation of and remove pre-formed biofilms of Candida albicans and Aspergillus fumigatus.[9][12][13] This activity may be linked to the inhibition of extracellular polysaccharide (EPS) production and a decrease in cell surface hydrophobicity, both of which are critical for biofilm integrity.[9]

Table 2: Synergistic & Additive Effects of Myriocin with Other Antifungals

| Fungal Species | Combination Drug | Effect | Observation | Reference(s) |

|---|---|---|---|---|

| C. albicans | Fluconazole (FLC) | Synergistic | Myriocin at 0.5 µg/mL significantly reduced the FLC MIC from 4 to 1 µg/mL.[14] | [14] |

| C. auris | Fluconazole (FLC) | Synergistic | Myriocin at 0.5 µg/mL significantly reduced FLC MIC values.[15] | [15] |

| C. albicans | Amphotericin B (AMB) | Synergistic | FICI < 0.5 | [11] |

| C. albicans | Voriconazole (VCZ) | Additive | - | [9] |

| C. auris | Amphotericin B (AMB) | Synergistic | 250 nM Myriocin decreased AMB MIC from 16 µg/mL to 0.047 µg/mL in a resistant isolate.[16] | [16] |

| C. auris | Anidulafungin | Synergistic | 250 nM Myriocin decreased anidulafungin MIC from 8 to 1 µg/mL in a resistant isolate.[16] | [16] |

| C. albicans | Fluconazole (FLC) | Antagonistic | FICI > 4.0 |[11] |

Note: The Fractional Inhibitory Concentration Index (FICI) is used to define interactions: Synergism (FICI ≤ 0.5), Additive/No interaction (FICI > 0.5 to 4.0), and Antagonism (FICI > 4.0). One study reported antagonism with fluconazole, contrasting with other findings, which may reflect differences in experimental conditions or strains.[11]

Experimental Protocols

Standardized methods are crucial for evaluating the antifungal properties of compounds like Myriocin. The broth microdilution method is the gold standard for determining MIC values.

Protocol: Broth Microdilution Antifungal Susceptibility Test

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[17][18][19][20]

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and incubate to ensure purity and viability. b. Harvest fungal cells (conidia for molds, yeast cells for yeasts) by flooding the plate with sterile saline. c. Adjust the cell suspension to a concentration of 0.5-2.5 x 10⁵ cells/mL using a spectrophotometer or hemocytometer. d. Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of Myriocin in a suitable solvent (e.g., DMSO or Methanol).[16] b. In a 96-well microtiter plate, perform a two-fold serial dilution of Myriocin in RPMI-1640 medium to achieve a range of desired final concentrations (e.g., 0.125 to 64 µg/mL). Each well should contain 100 µL of the diluted drug.

3. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well containing the drug dilutions. This brings the final volume in each well to 200 µL. b. Include a drug-free well (growth control) and an un-inoculated well (sterility control). c. Incubate the plate at 35-37°C for 24-48 hours.

4. Determination of MIC: a. Read the MIC visually or with a spectrophotometer. b. The MIC is defined as the lowest concentration of Myriocin that causes a significant inhibition of growth (typically ≥80% reduction) compared to the growth control.[11] c. For molds like Aspergillus, the Minimum Effective Concentration (MEC) may be determined microscopically as the lowest drug concentration that leads to the growth of small, aberrant, compact hyphae.[12]

Caption: Experimental Workflow for Broth Microdilution Assay.

Protocol: Checkerboard Microdilution Assay for Synergy

This method is used to assess the interaction between two compounds.

-

Prepare a 96-well plate with serial dilutions of Myriocin along the x-axis and a second antifungal (e.g., Fluconazole) along the y-axis.

-

Each well will contain a unique combination of concentrations of the two drugs.

-

Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

-

After incubation, determine the MIC for each drug, both alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergistic, additive, or antagonistic).[11]

Conclusion

Myriocin is a powerful inhibitor of fungal growth with a well-defined primary mechanism of action targeting the essential sphingolipid biosynthesis pathway. Its efficacy against a range of clinically relevant fungi, coupled with its potent synergistic activity with established antifungals like fluconazole and amphotericin B, makes it a compelling subject for further research. By disrupting not only sphingolipid synthesis but also secondary targets like efflux pump localization and biofilm integrity, Myriocin represents a promising scaffold for the development of new antifungal therapies or combination strategies to combat drug-resistant fungal infections.

References

- 1. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Study on the Inhibitory Activity and Possible Mechanism of Myriocin on Clinically Relevant Drug-Resistant Candida albicans and Its Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Myriocin Significantly Increases the Mortality of a Non-Mammalian Model Host during Candida Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal activity of Myriocin on clinically relevant Aspergillus fumigatus strains producing biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal activity of Myriocin on clinically relevant Aspergillus fumigatus strains producing biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Myriocin enhances the antifungal activity of fluconazole by blocking the membrane localization of the efflux pump Cdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]

- 20. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Myriocin in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract